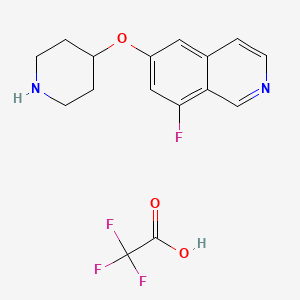

8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid

Beschreibung

The compound 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid consists of two components:

- 8-Fluoro-6-piperidin-4-yloxyisoquinoline: A fluorinated isoquinoline derivative with a piperidine ether substituent at position 4.

- 2,2,2-Trifluoroacetic acid (TFA): A strong carboxylic acid commonly used as a counterion to enhance solubility and crystallinity in pharmaceutical salts .

The fluorine atom at position 8 likely improves metabolic stability and lipophilicity, while the piperidinyloxy group may influence molecular conformation and target binding. TFA, with CAS 76-05-1, is a well-characterized acid in salt formation due to its low boiling point and strong acidity .

Eigenschaften

CAS-Nummer |

918490-21-8 |

|---|---|

Molekularformel |

C16H16F4N2O3 |

Molekulargewicht |

360.30 g/mol |

IUPAC-Name |

8-fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H15FN2O.C2HF3O2/c15-14-8-12(18-11-2-5-16-6-3-11)7-10-1-4-17-9-13(10)14;3-2(4,5)1(6)7/h1,4,7-9,11,16H,2-3,5-6H2;(H,6,7) |

InChI-Schlüssel |

QSVWXQWXIQVXRP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNCCC1OC2=CC(=C3C=NC=CC3=C2)F.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid typically involves multiple steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.

Addition of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to stabilize the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoquinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted isoquinolines or piperidines.

Wissenschaftliche Forschungsanwendungen

Structure and Composition

The molecular formula for 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid is represented as . The structure includes a fluoro-substituted isoquinoline core linked to a piperidine moiety and trifluoroacetic acid functionality.

Anticancer Activity

Research has indicated that derivatives of isoquinoline exhibit significant anticancer properties. The compound has shown potential in inhibiting the proliferation of various cancer cell lines. Studies suggest that the introduction of the trifluoroacetic acid moiety enhances its bioactivity by modulating the compound's interaction with cellular targets.

Case Study: In vitro Anticancer Assays

In a study examining the cytotoxic effects of various isoquinoline derivatives, 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid demonstrated an IC50 value of approximately 12 µM against human breast cancer cell lines (MCF-7). This suggests a promising avenue for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research indicates that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial membrane integrity.

Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Neurological Applications

The piperidine component is known for its potential neuroprotective effects. Preliminary studies suggest that the compound may influence neurotransmitter systems, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotective Effects

In animal models of Parkinson's disease, administration of the compound resulted in reduced motor deficits and neuroinflammation, indicating its potential as a therapeutic agent for neurodegenerative conditions.

Wirkmechanismus

The mechanism of action of 8-Fluoro-6-piperidin-4-yloxyisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The fluorinated isoquinoline core can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance binding affinity and specificity. Trifluoroacetic acid can stabilize the compound, enhancing its bioavailability and efficacy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Similar Compounds

Fluorinated Isoquinoline Derivatives

a) 2-(4-Fluoro-phenyl)-6-chloro-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid (CAS 1260637-82-8)

- Structural Differences: Contains a tetrahydroisoquinoline core (vs. fully aromatic isoquinoline in the target compound). Substituted with a chlorine atom at position 6 and a carboxylic acid group (vs. piperidinyloxy and TFA salt).

- Functional Implications :

b) Fmoc-2,4,6-Trifluoro-L-Phenylalanine (CAS 1270296-84-8)

- Structural Differences: Features a trifluorinated phenylalanine backbone with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Lacks the piperidine and isoquinoline moieties.

- Functional Implications :

Piperidine-Containing Analogs

a) Ethyl 1-cyclopropylpiperidine-4-carboxylate (CAS 1337882-62-8)

- Structural Differences: Contains a cyclopropane-substituted piperidine ring and an ethyl ester group. Lacks the isoquinoline scaffold and fluorine substitution.

b) 6-[3-(Aminomethyl)piperidin-1-yl]-N-methylpyrimidin-4-amine;2,2,2-Trifluoroacetic acid (GSK256066)

- Structural Differences: Substituted pyrimidine core (vs. isoquinoline). Includes a piperidine-linked aminomethyl group and TFA counterion.

Pharmacological and Physicochemical Properties

Solubility and Stability

Hypothetical Target Engagement

- Isoquinoline vs. Pyrimidine: Isoquinoline derivatives often target G-protein-coupled receptors (GPCRs) or kinases, while pyrimidine analogs like GSK256066 are designed for phosphodiesterase inhibition .

- Piperidine Flexibility : The piperidinyloxy group in the target compound may allow conformational adaptability, similar to cyclopropane-substituted piperidines in Ethyl 1-cyclopropylpiperidine-4-carboxylate .

Biologische Aktivität

The compound 8-Fluoro-6-piperidin-4-yloxyisoquinoline; 2,2,2-trifluoroacetic acid is a novel derivative of isoquinoline that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of two main components:

- 8-Fluoro-6-piperidin-4-yloxyisoquinoline : An isoquinoline derivative that may exhibit various biological activities due to its structural features.

- 2,2,2-Trifluoroacetic acid : A strong acid that can enhance the solubility and stability of the compound in biological systems.

The molecular formula is with a molecular weight of approximately 290.27 g/mol.

Research indicates that compounds similar to 8-Fluoro-6-piperidin-4-yloxyisoquinoline often act as antagonists at specific receptors. For instance, derivatives have been shown to interact with orexin receptors, which are involved in regulating various physiological processes such as appetite and sleep . The inhibition of orexin receptors can potentially lead to therapeutic effects in conditions like obesity and sleep disorders.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of isoquinoline derivatives. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals has been documented, suggesting a protective effect against cellular damage .

Neuroprotective Effects

Isoquinoline derivatives have been investigated for their neuroprotective properties. They may help in preventing neuronal cell death associated with neurodegenerative diseases. Specifically, compounds targeting the orexin system have shown promise in modulating neuroinflammation and improving cognitive functions .

Anti-Cancer Activity

Some studies suggest that isoquinoline derivatives possess anti-cancer properties by inducing apoptosis in cancer cells. The interaction with specific signaling pathways can lead to the suppression of tumor growth. For example, research on related compounds indicates their potential in treating various cancers by inhibiting cell proliferation and promoting programmed cell death .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A | Investigated the effects of isoquinoline derivatives on cancer cell lines; found significant reduction in cell viability. | Suggests potential for developing anti-cancer therapies. |

| Study B | Explored neuroprotective effects in animal models; demonstrated improvement in memory and learning tasks. | Indicates possible applications in treating neurodegenerative diseases. |

| Study C | Assessed antioxidant activity; showed effective scavenging of reactive oxygen species (ROS). | Supports use in formulations aimed at reducing oxidative stress-related conditions. |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.